Alachlor-d13

Description

Properties

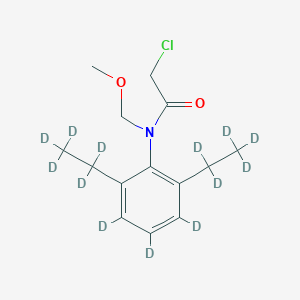

IUPAC Name |

2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSGPAVHZFQHGE-PTKGBVOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583583 | |

| Record name | Alachlor-d13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-63-9 | |

| Record name | Alachlor-d13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015856-63-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Alachlor-d13: A Technical Guide for Researchers

CAS Number: 1015856-63-9

This technical guide provides an in-depth overview of Alachlor-d13, a deuterated analog of the herbicide Alachlor. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, analytical applications, and the biochemical pathways of its non-deuterated counterpart.

Chemical and Physical Properties

This compound is a synthetically modified version of Alachlor where thirteen hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Alachlor in various matrices.

| Property | Value | Reference |

| CAS Number | 1015856-63-9 | |

| Molecular Formula | C₁₄H₇D₁₃ClNO₂ | |

| Molecular Weight | 282.85 g/mol | |

| Appearance | Colorless solid | |

| Melting Point | 40-41 °C | |

| Boiling Point | 404.0 ± 45.0 °C at 760 mmHg (Predicted) | |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |

| LogP | 2.92 (Predicted) |

Mechanism of Action of Alachlor

Alachlor, the non-deuterated parent compound, is a selective, systemic herbicide. Its primary mode of action involves the inhibition of key enzymes in the gibberellin biosynthetic pathway, specifically elongase and geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes. This disruption interferes with cell division and elongation in susceptible plants, ultimately leading to their death.

Caption: Mechanism of action of Alachlor.

Application as an Internal Standard

The primary application of this compound is as an internal standard in analytical chemistry, particularly for the quantification of Alachlor in environmental and biological samples using chromatography-mass spectrometry techniques. Its similar chemical and physical properties to Alachlor, combined with its distinct mass, allow for accurate correction of matrix effects and variations in sample preparation and instrument response.

Experimental Workflow: Quantification of Alachlor using LC-MS/MS

The following diagram outlines a typical workflow for the analysis of Alachlor in a water sample using this compound as an internal standard.

Caption: Experimental workflow for Alachlor analysis.

Experimental Protocols

Sample Preparation (Water Sample):

-

Spiking: To a known volume of the water sample, a precise amount of this compound internal standard solution is added.

-

Solid Phase Extraction (SPE): The spiked sample is passed through an SPE cartridge (e.g., C18). The analytes (Alachlor and this compound) are retained on the solid phase while interferences are washed away.

-

Elution: The retained analytes are eluted from the SPE cartridge using a suitable organic solvent.

-

Concentration: The eluate is concentrated to a small volume, typically under a gentle stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a specific volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used.

-

Chromatographic Column: A C18 reversed-phase column is commonly employed for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. Specific precursor-to-product ion transitions for both Alachlor and this compound are monitored.

Quantitative Data and Method Performance

The use of an isotopic internal standard like this compound significantly improves the accuracy and precision of quantitative methods. Below is a summary of typical performance data for the analysis of Alachlor in water samples by LC-MS/MS, for which this compound would be a suitable internal standard.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L |

| Recovery | 85 - 115% |

| Precision (RSD) | < 15% |

A study on the determination of Alachlor in drinking water reported recovery ranges of 67-72% at fortification levels of 1, 20, and 100 ng/mL using LC-MS/MS. Another study validating a method for various pesticides reported a limit of detection for Alachlor in soil of 0.5 ppb with accuracy greater than 80% and precision better than 4% when using a labeled internal standard.

Conclusion

This compound is an essential tool for researchers and analytical scientists requiring accurate and precise quantification of the herbicide Alachlor. Its use as an internal standard in modern analytical techniques like LC-MS/MS is critical for overcoming matrix effects and ensuring the reliability of environmental and biological monitoring data. Understanding the mechanism of action of the parent compound, Alachlor, provides a broader context for the significance of its detection and quantification.

An In-depth Technical Guide to the Chemical Properties and Structure of Alachlor-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Alachlor-d13. This compound is the deuterated analog of Alachlor, a widely used chloroacetanilide herbicide.[1][2] Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantitative analysis of Alachlor in various environmental and biological matrices.[1]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for understanding its behavior in analytical and environmental systems.

| Property | Value | Source(s) |

| CAS Number | 1015856-63-9 | [1][3][4][5] |

| Molecular Formula | C₁₄H₇D₁₃ClNO₂ | [1][4][5] |

| Molecular Weight | 282.85 g/mol | [1][4][5] |

| Appearance | Colorless solid | [4] |

| Melting Point | 40-41 °C | [4][6] |

| Boiling Point | 404.0 ± 45.0 °C at 760 mmHg (Predicted) | [4][6] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [4][6] |

| LogP | 2.92 - 3.5 | [3][4] |

| Synonyms | 2-Chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide-d13, Alachlor D13 (2,6-diethylphenyl D13) | [1][3][5] |

Chemical Structure and Identification

This compound is structurally identical to Alachlor, with the exception of thirteen hydrogen atoms being replaced by deuterium isotopes on the 2,6-diethylphenyl ring. This isotopic substitution results in a mass shift of +13, which is readily distinguishable in mass spectrometry.[1]

-

IUPAC Name: 2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide[3]

-

SMILES: [2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H][3]

-

InChI: InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D[3]

-

InChIKey: XCSGPAVHZFQHGE-PTKGBVOGSA-N[3]

The unlabelled parent compound, Alachlor, acts as a selective, systemic herbicide by inhibiting elongase enzymes and geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes, which are part of the gibberellin pathway in plants.[2] This interferes with a plant's ability to produce proteins and with root growth.[7]

Experimental Protocols: Analytical Methodologies

This compound is primarily used as an internal standard in analytical methods for detecting and quantifying Alachlor. Below are detailed methodologies for common analytical techniques.

Sample Preparation: Accelerated Solvent Extraction (ASE)

This protocol is suitable for extracting Alachlor from solid matrices like soil or sediment.

-

Objective: To extract Alachlor and the internal standard (this compound) from a solid sample matrix.

-

Methodology:

-

A known mass of the sample is fortified with a precise amount of this compound solution.

-

The sample is mixed with a drying agent (e.g., diatomaceous earth) and loaded into an extraction cell.

-

The extraction is performed using an ASE system with an appropriate solvent (e.g., dichloromethane/acetone mixture).

-

The system heats the solvent to an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi) to increase extraction efficiency.

-

The extract is collected, concentrated, and may be subjected to a cleanup step, such as size exclusion chromatography (SEC), to remove high molecular weight interferences.[1]

-

Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile compounds like Alachlor.

-

Objective: To separate, identify, and quantify Alachlor.

-

Methodology:

-

Injection: A 1-2 µL aliquot of the prepared extract is injected into the GC inlet, typically in splitless mode to maximize sensitivity.

-

Separation: The separation is achieved on a capillary column (e.g., a 30m, 0.25mm ID, 0.25µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Detection: A mass spectrometer is used as the detector, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Quantification: The concentration of Alachlor is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.[8]

-

Chromatographic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, particularly for analyzing aqueous samples.

-

Objective: To quantify Alachlor in water samples with high specificity.

-

Methodology:

-

Sample Preparation: Water samples are filtered and fortified with this compound internal standard. Direct aqueous injection is often possible.[9]

-

Separation: Reversed-phase HPLC is used for separation (e.g., C18 column, 100mm x 2.1mm, 3.5µm particle size).

-

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient might start at 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

Detection: A tandem mass spectrometer is used, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Alachlor and this compound to ensure accurate quantification and eliminate matrix interferences.

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis of this compound.

References

- 1. This compound PESTANAL , analytical standard 1015856-63-9 [sigmaaldrich.com]

- 2. Alachlor - Wikipedia [en.wikipedia.org]

- 3. This compound | C14H20ClNO2 | CID 16212208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:1015856-63-9 | Chemsrc [chemsrc.com]

- 7. Lasso / alachlor | CALS [cals.cornell.edu]

- 8. cdn.who.int [cdn.who.int]

- 9. pubs.usgs.gov [pubs.usgs.gov]

Alachlor-d13: A Technical Guide to Synthesis, Manufacturing, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Alachlor-d13, an isotopically labeled analog of the widely used chloroacetanilide herbicide, Alachlor. This document details a proposed synthetic pathway, experimental protocols, and the relevant metabolic pathways crucial for understanding its toxicological profile. The inclusion of this compound as an internal standard is vital for accurate quantification in metabolic, environmental, and toxicological studies.

Physicochemical and Isotopic Data of this compound

Quantitative data for this compound are summarized below. These values are essential for analytical method development and characterization.

| Property | Value | Citation(s) |

| CAS Number | 1015856-63-9 | [1] |

| Molecular Formula | C₁₄H₇D₁₃ClNO₂ | [1] |

| Molecular Weight | 282.85 g/mol | [1] |

| IUPAC Name | 2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide | |

| Synonyms | 2-chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide-d13 | [1] |

| Appearance | Colorless to white solid | |

| Isotopic Purity | Typically ≥98% | |

| Chemical Purity | Typically ≥98% (by GC/MS or LC/MS) |

Proposed Synthesis and Manufacturing Workflow

The synthesis of this compound is analogous to the manufacturing process of unlabeled Alachlor, a method established by Monsanto.[2] The key to producing the deuterated version is the use of an isotopically labeled starting material, 2,6-diethylaniline-d13 . The general manufacturing process involves two primary chemical transformations: N-methoxymethylation followed by chloroacetylation.

A diagram of the proposed synthesis workflow is presented below.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These methods are based on established chemical principles for N-alkylation and acylation of anilines. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(methoxymethyl)-2,6-diethylaniline-d13 (Intermediate)

This step involves the reaction of the deuterated aniline with formaldehyde and methanol to form the N-methoxymethyl intermediate.

Materials:

-

2,6-diethylaniline-d13 (1.0 eq)

-

Paraformaldehyde (1.1 eq)

-

Anhydrous Methanol

-

Anhydrous Toluene

-

Catalytic amount of p-Toluenesulfonic acid (optional)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,6-diethylaniline-d13, paraformaldehyde, and anhydrous toluene.

-

Add anhydrous methanol to the mixture.

-

Heat the reaction mixture to reflux. Water generated during the reaction is removed azeotropically via the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aniline is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) if an acid catalyst was used.

-

Extract the organic layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(methoxymethyl)-2,6-diethylaniline-d13 intermediate.

-

The crude product may be used directly in the next step or purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This final step is an acylation reaction where the intermediate is reacted with chloroacetyl chloride in the presence of a base.

Materials:

-

N-(methoxymethyl)-2,6-diethylaniline-d13 (from Step 1, 1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Anhydrous Triethylamine (or other suitable base, 1.2 eq)

-

Anhydrous dichloromethane (or other inert solvent)

Procedure:

-

Dissolve the N-(methoxymethyl)-2,6-diethylaniline-d13 intermediate in anhydrous dichloromethane in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous triethylamine to the solution.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization (e.g., from ethanol/water or hexane) or column chromatography to yield the final product.

Quantitative Synthesis Data

The following table outlines the expected data to be collected during the synthesis of this compound. Actual values will vary based on reaction scale and optimization.

| Parameter | Step 1: Intermediate Formation | Step 2: Final Product Formation |

| Theoretical Yield (g) | Calculated based on starting material | Calculated based on intermediate |

| Actual Yield (g) | Measured post-purification | Measured post-purification |

| Reaction Yield (%) | (Actual/Theoretical) x 100 | (Actual/Theoretical) x 100 |

| Purity (by HPLC or GC/MS) | >95% | >98% |

| Mass Spectrum (m/z) | Expected [M+H]⁺ | Expected [M+H]⁺ for C₁₄H₇D₁₃ClNO₂ |

| ¹H NMR & ¹³C NMR | Confirm structure, note absence of specific proton signals | Confirm final structure and deuteration pattern |

Mammalian Metabolic Pathway and Toxicity

The metabolic pathway involves several key steps, primarily occurring in the liver and target tissues.[4][5]

-

Phase I Metabolism: Alachlor is metabolized by cytochrome P450 enzymes (specifically CYP3A4 in humans) via demethylation to form 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA).[3]

-

Phase II Conjugation: Both Alachlor and its metabolites can be conjugated with glutathione (GSH).[4][5]

-

Enterohepatic Recirculation: These glutathione conjugates are transported to the gastrointestinal tract, where they are further metabolized by gut microbiota.[4][5]

-

Bioactivation: Subsequent metabolism, particularly in the nasal turbinates of rats, converts metabolites into 2,6-diethylaniline (DEA), which is then oxidized to a reactive electrophilic species, 3,5-diethylbenzoquinone-4-imine (DEBQI).[6]

-

Toxicity: This reactive quinone imine (DEBQI) can form protein adducts, leading to cellular damage, increased cell turnover, and ultimately, tumor formation in rats.[4]

Crucially, the metabolic capacity to form the toxic DEIQ metabolite is significantly lower in humans compared to rats, suggesting a species-specific mechanism of action.[4]

The diagram below illustrates this critical bioactivation pathway.

References

- 1. scbt.com [scbt.com]

- 2. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of alachlor by human liver microsomes and human cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An evaluation of the carcinogenic potential of the herbicide alachlor to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of alachlor by rat and mouse liver and nasal turbinate tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Alachlor-d13: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Alachlor-d13, a deuterated analog of the herbicide Alachlor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other analytical applications.

Core Physical and Chemical Properties

This compound, with the CAS number 1015856-63-9, is a colorless solid.[1] It is a deuterated form of Alachlor, a widely used herbicide.[1][2] The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless Solid | [1] |

| Melting Point | 40-41 °C | [1][3] |

| Boiling Point | 404.0 ± 45.0 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 198.1 ± 28.7 °C (Predicted) | [1][3] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.540 (Predicted) | [1] |

Table 2: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₇D₁₃ClNO₂ | [1][2][4] |

| Molecular Weight | 282.85 g/mol | [1][2][4] |

| Exact Mass | 282.1998543 Da | [5] |

| CAS Number | 1015856-63-9 | [1][2][4] |

| IUPAC Name | 2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide | [5] |

| Synonyms | 2-Chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide-d13 | [2] |

| Polar Surface Area | 29.54 Ų | [1] |

| LogP (Predicted) | 2.92 | [1] |

Experimental Protocols

This compound is frequently used as an internal standard for the quantitative analysis of Alachlor in various environmental matrices.[2] The analytical methods for Alachlor are directly applicable for the use of its deuterated analog. Detailed below are representative experimental protocols for the analysis of Alachlor, and by extension this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Accelerated Solvent Extraction (ASE) of Water Samples

Accelerated Solvent Extraction (ASE) is a technique used for the extraction of solid and semi-solid samples with liquid solvents. It uses elevated temperatures and pressures to increase the efficiency of the extraction process.

Methodology:

-

Sample Preparation: A water sample is passed through a solid-phase extraction (SPE) cartridge to adsorb the analyte. The cartridge is then dried.

-

Extraction Cell: The dried SPE cartridge is placed in an ASE extraction cell.

-

Extraction Conditions:

-

Collection: The extract is collected in a vial.

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent for chromatographic analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds.

Methodology:

-

Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A 10% SP-2250 on 100-120 mesh Supelcoport capillary column is suitable.[7]

-

Internal Standard: this compound is added to the sample extract prior to injection.

-

Injection: 1-2 µL of the sample is injected into the GC.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for Alachlor and this compound are monitored.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC.

Methodology:

-

Chromatographic System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A Waters AcQuity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column is effective.[3]

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[3]

-

Flow Rate: 0.5 mL/min.[3]

-

Internal Standard: this compound is added to the sample prior to analysis.

-

MS/MS Conditions:

Visualizations

The following diagram illustrates a typical analytical workflow for the determination of Alachlor in an environmental sample using this compound as an internal standard.

Caption: Analytical workflow for Alachlor quantification using an internal standard.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[5] It is also very toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] Store in a well-ventilated place, away from open flames and flammable materials.[8]

References

- 1. epa.gov [epa.gov]

- 2. sciex.com [sciex.com]

- 3. Development and validation of an LC-MS/MS assay with multiple stage fragmentation for the quantification of alachlor in McF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of alachlor protein adducts by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Alachlor(15972-60-8) 1H NMR [m.chemicalbook.com]

Alachlor-d13: An In-depth Technical Overview

This guide provides detailed information on the molecular properties of Alachlor-d13, a deuterated isotopologue of the herbicide Alachlor. It is intended for researchers, scientists, and professionals in the field of drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards.

Molecular Data Summary

The key molecular identifiers and properties for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₇D₁₃ClNO₂[1][2] |

| Molecular Weight | 282.85 g/mol [1][2][3][4] |

| CAS Number | 1015856-63-9[1][2][3][4] |

| Alternate Names | 2-chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide-d13[1] |

Experimental Context and Applications

Methodology for Use as an Internal Standard:

This compound is frequently employed as an internal standard in analytical chemistry for the quantification of Alachlor in various matrices, such as environmental samples. A typical experimental workflow involves:

-

Sample Preparation: A known quantity of this compound is spiked into the unknown sample containing Alachlor.

-

Extraction: The sample is subjected to an extraction procedure, such as accelerated solvent extraction (ASE), to isolate the analytes.

-

Chromatographic Separation: The extract is then analyzed using a chromatographic technique, commonly gas chromatography (GC) or liquid chromatography (LC).

-

Mass Spectrometric Detection: A mass spectrometer (MS) is used as a detector to differentiate and quantify Alachlor and this compound based on their mass-to-charge ratio.

-

Quantification: The ratio of the signal from Alachlor to the known concentration of this compound allows for precise quantification of the Alachlor in the original sample, correcting for any loss during sample preparation and analysis.

Diagrammatic Representations

The logical relationship of the core molecular information for this compound is presented below.

Caption: Core molecular properties of this compound.

References

Isotopic Purity of Alachlor-d13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Alachlor-d13, a deuterated analog of the herbicide Alachlor. Understanding the isotopic purity of this compound is critical for its application as an internal standard in analytical methodologies, particularly in environmental monitoring and pharmacokinetic studies. This document outlines the common analytical techniques for determining isotopic purity, presents a framework for data interpretation, and details generalized experimental protocols.

Introduction to this compound and Isotopic Purity

This compound (2-Chloro-2′,6′-diethyl-N-(methoxymethyl)acetanilide-d13) is a stable isotope-labeled version of Alachlor, where thirteen hydrogen atoms have been replaced by deuterium.[1] This labeling makes it an ideal internal standard for quantitative analysis of Alachlor in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Isotopic purity is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. It is a key indicator of the quality and reliability of the deuterated standard. High isotopic purity ensures accurate and precise quantification of the target analyte by minimizing interferences from partially labeled or unlabeled molecules.

Quantitative Data on Isotopic Purity

The precise isotopic purity of a specific batch of this compound is determined by the manufacturer and is reported on the Certificate of Analysis (CoA) .[2][3] This document provides lot-specific data, which is essential for accurate experimental work. While a publicly available, universal specification for the isotopic purity of this compound is not available, typical values for deuterated standards are often above 98%.

For research and regulatory purposes, it is imperative to consult the CoA provided by the supplier for the exact isotopic enrichment and the distribution of isotopologues (e.g., d12, d11, etc.).

Table 1: Representative Data Structure for Isotopic Purity of this compound (Hypothetical Data from a Certificate of Analysis)

| Parameter | Specification |

| Chemical Purity (by HPLC/GC) | ≥98% |

| Isotopic Enrichment (by Mass Spec.) | ≥98% Deuterated |

| Deuterium Incorporation | Minimum 98% d13 |

| Isotopologue Distribution | |

| d13 | Typically >98% |

| d12 | Typically <2% |

| d11 | Typically <0.5% |

| ... | ... |

| d0 (Unlabeled Alachlor) | Typically <0.1% |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Users must refer to the Certificate of Analysis for their specific lot of this compound.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most common method for determining isotopic enrichment. High-resolution mass spectrometry (HR-MS) is particularly well-suited for this purpose as it can resolve the small mass differences between the different isotopologues.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. The concentration should be optimized for the sensitivity of the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: A full scan mass spectrum is acquired in the positive ion mode to observe the protonated molecular ions [M+H]+. The mass range is set to encompass the expected masses of all significant isotopologues.

-

Data Analysis:

-

The ion chromatograms for the [M+H]+ ions of each expected isotopologue (e.g., for C₁₄H₇D₁₃ClNO₂, the d13 ion, and for other isotopologues like C₁₄H₈D₁₂ClNO₂, the d12 ion, etc.) are extracted.

-

The peak areas for each isotopologue are integrated.

-

The isotopic purity is calculated as the percentage of the d13 isotopologue relative to the sum of all isotopologue peak areas. Corrections for the natural isotopic abundance of other elements (e.g., ¹³C, ³⁷Cl) may be necessary for highly accurate measurements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify the degree of deuteration at specific sites.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) containing a known internal standard for quantitative analysis.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition:

-

A ¹H NMR spectrum is acquired to detect any residual, non-deuterated protons. The integration of these signals relative to the internal standard provides a measure of the unlabeled or partially labeled species.

-

A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium nuclei, confirming the sites of deuteration.

-

¹³C NMR may also be used, as the carbon signals will show characteristic splitting patterns and shifts due to coupling with deuterium.

-

-

Data Analysis: The integrals of the residual proton signals in the ¹H NMR spectrum are compared to the integrals of the corresponding signals in the spectrum of an unlabeled Alachlor standard. This comparison allows for the calculation of the percentage of deuteration at each labeled position.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts its performance as an internal standard in quantitative analytical studies. While the specific isotopic enrichment and isotopologue distribution are lot-dependent and must be obtained from the Certificate of Analysis, the methodologies for their determination are well-established. High-resolution mass spectrometry and NMR spectroscopy are the primary techniques employed to ensure the quality and reliability of this essential analytical standard. For all applications, users should meticulously document the lot number and the corresponding isotopic purity data from the CoA to ensure the traceability and defensibility of their results.

References

A Technical Guide to the Stability and Storage of Alachlor-d13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of Alachlor-d13, a deuterated analog of the herbicide Alachlor, which is commonly used as an internal standard in analytical testing. Ensuring the stability of this reference material is critical for generating accurate and reproducible analytical data. This document outlines the key factors influencing its stability, recommended storage conditions, and a general protocol for stability assessment.

Core Principles of this compound Stability

The stability of a deuterated compound like this compound is primarily governed by the chemical properties of the parent molecule, Alachlor. However, several factors can specifically impact the integrity of the deuterated standard, leading to degradation or loss of isotopic purity.

Key Factors Affecting Stability:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term preservation, low temperatures are essential.

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of the molecule.

-

pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions. More importantly for a deuterated standard, non-neutral pH can facilitate hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of the standard.

-

Solvent: The choice of solvent is crucial. Protic solvents (e.g., water, methanol) can be a source of hydrogen atoms for H-D exchange, especially at non-neutral pH. Aprotic solvents are generally preferred for long-term storage of solutions. Solvent evaporation can also lead to an increase in the concentration of the standard over time.

-

Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

-

Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation of the compound and can affect the integrity of the solution.

Recommended Storage Conditions

While specific stability data for this compound is not extensively published, general best practices for the storage of deuterated analytical standards should be followed. For precise details, always refer to the Certificate of Analysis (CoA) provided by the supplier.

| Form | Condition | Temperature | Duration | Container | Additional Notes |

| Neat (Solid) | Dry, Protected from Light | -20°C | Long-term | Tightly sealed, amber glass vial | Store in a desiccator to minimize moisture exposure. |

| Stock Solution | In a suitable aprotic solvent (e.g., acetonitrile, ethyl acetate) | -20°C | Months to a year (refer to CoA) | Tightly sealed, amber glass vial with a PTFE-lined cap | Minimize headspace to reduce exposure to air. Prepare in an inert atmosphere if the compound is known to be oxygen-sensitive. |

| Working Solution | Diluted in a solvent compatible with the analytical method | 2-8°C | Short-term (days to weeks) | Tightly sealed, amber glass vial | It is best practice to prepare working solutions fresh daily. If stored, their stability should be verified. |

Experimental Protocol for Stability Assessment

A specific, validated stability-indicating method for this compound is not publicly available. However, a general workflow for assessing the stability of a deuterated standard can be established based on common analytical practices. The primary goal is to determine if the standard's concentration and isotopic purity remain within acceptable limits under defined storage conditions.

Objective: To evaluate the stability of this compound solutions under specified storage conditions (e.g., temperature, light) over a defined period.

Materials:

-

This compound reference standard

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials with PTFE-lined caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system coupled with a Mass Spectrometer (MS)

-

Controlled environment chambers (for temperature and humidity control)

Methodology:

-

Preparation of Stock and Working Solutions:

-

Accurately weigh the this compound neat material and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Prepare multiple aliquots of the stock solution in amber glass vials.

-

Prepare working solutions by diluting the stock solution to a concentration relevant for the intended analytical method. Aliquot into amber glass vials.

-

-

Time-Zero Analysis:

-

Immediately after preparation, analyze a set of freshly prepared working solutions using a validated LC-MS or GC-MS method.

-

Record the peak area, retention time, and mass spectrum of this compound. This will serve as the baseline (T=0) data.

-

-

Storage:

-

Store the aliquots of the stock and working solutions under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).

-

-

Analysis at Subsequent Time Points:

-

At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

-

Allow the solution to equilibrate to room temperature before analysis.

-

Analyze the samples using the same analytical method as for the T=0 analysis.

-

-

Data Evaluation:

-

Compare the peak area of the this compound at each time point to the T=0 data. A significant decrease in peak area may indicate degradation.

-

Monitor the mass spectrum for any changes in the isotopic profile, which could indicate H-D exchange. Look for the appearance or increase in the intensity of ions corresponding to partially deuterated or non-deuterated Alachlor.

-

Examine the chromatogram for the appearance of new peaks, which could be degradation products.

-

Acceptance Criteria: The stability is generally considered acceptable if the concentration of the this compound remains within a predefined range (e.g., ±10%) of the initial concentration and no significant changes in isotopic purity or formation of degradation products are observed.

Visualizations

Methodological & Application

Application Notes and Protocols for Alachlor-d13 in Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alachlor is a widely used herbicide that has been detected as an environmental contaminant in various matrices such as water and soil.[1] Accurate and sensitive quantification of Alachlor is crucial for environmental monitoring and food safety. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis. This method involves using a stable isotope-labeled internal standard, such as Alachlor-d13, which has chemical and physical properties nearly identical to the analyte of interest. The use of this compound as an internal standard effectively compensates for matrix effects and variations during sample preparation and instrumental analysis, leading to reliable and robust quantification.[2][3]

These application notes provide detailed protocols for the analysis of Alachlor in various matrices using this compound as an internal standard with mass spectrometry.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₇D₁₃ClNO₂ |

| Molecular Weight | 282.85 g/mol |

| CAS Number | 1015856-63-9 |

Quantitative Data Summary

The following tables summarize the quantitative performance data for Alachlor analysis using an internal standard like this compound in different matrices.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

| Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Citation |

| Drinking Water | 1 - 100 | 1 | - | 67 - 72 | - | [4] |

| Surface Water | 2 - 20 (µg/L) | 0.68 (µg/L) | 2.05 (µg/L) | 89.56 - 103.59 | < 20 | |

| McF-7 Cells | 0.5 - 50 | - | < 0.5 | - | < 9.49 | [5] |

| Soil | 5.0 - 500 (ng/g) | 0.2 - 1.0 (ng/g) | 0.8 - 2.2 (ng/g) | 72.6 - 119 | < 20 | [6] |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Precision (%RSD) | Citation |

| Water | - | 0.05 ppb | - | > 80 | < 4 | [7] |

| Soil | - | 0.5 ppb | - | > 80 | < 4 | [7] |

| Botanical Ingredients | 1 - 200 ng/mL | - | - | 70 - 120 | - | [8] |

Experimental Protocols

Protocol 1: Analysis of Alachlor in Water Samples by LC-MS/MS

This protocol describes the solid-phase extraction (SPE) of Alachlor from water samples followed by LC-MS/MS analysis using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of acetonitrile followed by 10 mL of ultrapure water.[4] Ensure the cartridge does not go dry.

-

-

Sample Loading:

-

To a 250 mL water sample, add a known amount of this compound internal standard solution.

-

Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 6 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of ultrapure water to remove interferences.

-

Dry the cartridge under vacuum for at least 30 minutes.

-

-

Elution:

-

Elute the analytes from the cartridge with 10 mL of acetonitrile.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

-

2. LC-MS/MS Parameters

-

Liquid Chromatography:

-

Column: C18 column (e.g., 3.0 x 30 mm, 2.5 µm)

-

Mobile Phase A: 1 mM ammonium formate in 10:90 (v/v) acetonitrile:water with 0.1% formic acid

-

Mobile Phase B: 1 mM ammonium formate in 90:10 (v/v) acetonitrile:water with 0.1% formic acid

-

Flow Rate: 0.30 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Alachlor | 270.1 | 238.0 | 10 |

| Alachlor | 270.1 | 162.1 | 20 |

| This compound | 283.1 | 246.0 | 10 |

| This compound | 283.1 | 167.1 | 20 |

Note: Collision energies may need to be optimized for the specific instrument used.

Protocol 2: Analysis of Alachlor in Soil Samples by GC-MS

This protocol outlines the extraction of Alachlor from soil samples and subsequent analysis by GC-MS with this compound as the internal standard.

1. Sample Preparation (Solid-Liquid Extraction)

-

Extraction:

-

To 5 g of dried and sieved soil in a centrifuge tube, add a known amount of this compound internal standard.

-

Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile or a mixture of dichloromethane and pentane).[9]

-

Shake or vortex the sample vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to separate the solid and liquid phases.

-

-

Cleanup (if necessary):

-

The supernatant may be further cleaned up using dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18) to remove matrix interferences.

-

-

Concentration:

-

Transfer the supernatant to a clean tube and evaporate to a smaller volume under a stream of nitrogen.

-

Reconstitute in a solvent suitable for GC-MS analysis (e.g., acetone:hexane 1:1).[10]

-

2. GC-MS Parameters

-

Gas Chromatography:

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar

-

Inlet Temperature: 250 °C

-

Oven Program: 50 °C (hold 1 min), ramp to 150 °C at 25 °C/min (hold 1 min), ramp to 300 °C at 10 °C/min (hold 5 min)[11]

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Scan Type: Selected Ion Monitoring (SIM) or MRM

-

Ions to Monitor (SIM mode):

-

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Alachlor | 161.07 | 146.06 | - |

| This compound | 174.07 | 159.06 | - |

Note: Specific ions and instrument parameters should be optimized for the instrument in use.

Protocol 3: Analysis of Alachlor in Biological Samples (e.g., Cell Lysates) by LC-MS/MS

This protocol describes a protein precipitation method for the extraction of Alachlor from biological matrices, followed by LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation)

-

Lysis and Spiking:

-

Lyse the cells or homogenize the tissue sample using an appropriate buffer.

-

Add a known amount of this compound internal standard to the lysate.

-

-

Precipitation:

-

Add three volumes of ice-cold acetonitrile to the sample.[3]

-

Vortex the mixture vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge the sample at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant and transfer it to a new tube.

-

-

Drying and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Parameters

Follow the LC-MS/MS parameters as described in Protocol 1, with potential modifications to the chromatographic gradient to optimize separation from matrix components.

Visualizations

Caption: Workflow for Alachlor analysis in water samples.

Caption: Workflow for Alachlor analysis in soil samples.

Caption: Workflow for Alachlor analysis in biological samples.

References

- 1. Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 3. benchchem.com [benchchem.com]

- 4. aga-analytical.com.pl [aga-analytical.com.pl]

- 5. Development and validation of an LC-MS/MS assay with multiple stage fragmentation for the quantification of alachlor in McF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.astm.org [store.astm.org]

- 8. gcms.cz [gcms.cz]

- 9. Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mdpi.com [mdpi.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Alachlor in Environmental Samples Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the herbicide Alachlor in environmental water samples. The method utilizes Alachlor-d13 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and environmental monitoring professionals requiring reliable quantification of Alachlor at trace levels.

Introduction

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) is a widely used chloroacetanilide herbicide for the control of annual grasses and broadleaf weeds in various crops.[1] Due to its potential for environmental contamination, particularly of ground and surface waters, and its classification as a potential carcinogen, sensitive and accurate monitoring methods are crucial.[1] LC-MS/MS has become the preferred technique for the analysis of polar pesticides like Alachlor due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative accuracy, as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thus compensating for potential variations.[3] This application note provides a comprehensive protocol for the determination of Alachlor using this compound as an internal standard.

Experimental

Materials and Reagents

-

Alachlor standard (≥98% purity)

-

This compound (2,6-diethylphenyl-d13, ≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Standard and Sample Preparation

Standard Preparation:

-

Prepare individual stock solutions of Alachlor and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the Alachlor stock solution with a mixture of water and acetonitrile (e.g., 50:50 v/v) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Spike each calibration standard and quality control (QC) sample with the this compound internal standard solution to a final concentration of 10 ng/mL.

Sample Preparation (Water Samples):

-

To a 100 mL water sample, add the this compound internal standard to a final concentration of 10 ng/mL.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water.

-

Dry the cartridge under vacuum or with nitrogen for 10 minutes.

-

Elute the analytes with 2 x 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Alachlor (Quantifier) | 270.1 | 162.1 | 0.05 | 30 | 20 |

| Alachlor (Qualifier) | 270.1 | 238.1 | 0.05 | 30 | 15 |

| This compound (IS) | 283.2 | 175.2 | 0.05 | 30 | 20 |

Note: The MRM transitions for this compound are predicted based on the known fragmentation of Alachlor and the +13 mass shift of the deuterated standard. The precursor ion is [M+H]+. The product ions correspond to characteristic fragments. These transitions should be optimized on the specific instrument used.

Results and Discussion

Quantitative Data Summary

The following table summarizes representative quantitative data for the LC-MS/MS method for Alachlor. This data is based on typical performance for similar methods and should be validated in the user's laboratory.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Linear Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

Experimental Workflow Diagram

Caption: Experimental workflow for Alachlor analysis.

Signaling Pathway Diagram (Hypothetical)

No established signaling pathway directly related to the analytical detection of Alachlor is applicable. A diagram illustrating a potential toxicological pathway could be included here if relevant to the specific research application, but is not central to the analytical method itself.

Conclusion

This application note presents a detailed and reliable LC-MS/MS method for the quantification of Alachlor in environmental water samples. The use of this compound as an internal standard ensures high accuracy and precision. The described sample preparation and analytical conditions provide excellent sensitivity and robustness, making this method suitable for routine environmental monitoring and research applications.

References

Application Note: Determination of Alachlor in Environmental Samples using Gas Chromatography-Mass Spectrometry with Alachlor-d13 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alachlor is a widely used chloroacetanilide herbicide for controlling annual grasses and broadleaf weeds in various crops. Due to its potential for environmental contamination, particularly in ground and surface waters, robust and sensitive analytical methods are required for its monitoring. This application note details a gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of Alachlor in water samples. The use of a stable isotope-labeled internal standard, Alachlor-d13, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.

Principle

Water samples are first subjected to solid-phase extraction (SPE) to isolate and concentrate the analytes. The extract is then analyzed by GC-MS operating in Selected Ion Monitoring (SIM) mode. This compound is added to the sample before extraction and serves as an internal standard for the quantification of Alachlor.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Dichloromethane, Methanol, Ethyl Acetate (Pesticide residue grade or equivalent)

-

Reagents: Sodium sulfate (anhydrous), HPLC grade water

-

Standards: Alachlor certified reference material, this compound certified reference material

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL)

2. Standard Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Alachlor and this compound into separate 100 mL volumetric flasks. Dissolve and bring to volume with ethyl acetate.

-

Intermediate Standard Solution (1 µg/mL): Dilute the stock solutions with ethyl acetate to prepare intermediate standards.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution to concentrations ranging from 5 to 200 ng/mL. Each working standard should contain a constant concentration of this compound (e.g., 50 ng/mL).

3. Sample Preparation (Water Samples)

-

To a 500 mL water sample, add the this compound internal standard to achieve a final concentration of 50 ng/mL.

-

Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and then 10 mL of HPLC grade water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 10 mL of HPLC grade water and dry it under vacuum for 10 minutes.

-

Elute the analytes with 10 mL of ethyl acetate.

-

Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

4. GC-MS Instrumental Parameters

The following table outlines the recommended GC-MS parameters for the analysis of Alachlor and this compound.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890A or equivalent |

| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Inlet Mode | Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 50 °C, hold for 2 min |

| Ramp 1: 25 °C/min to 150 °C, hold for 1 min | |

| Ramp 2: 4 °C/min to 260 °C, hold for 8 min | |

| Mass Spectrometer | |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Impact (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | |

| Alachlor | 162 (Quantification) , 188, 238 |

| This compound | 175 (Quantification) , 201, 251 |

Data Presentation

The following table summarizes the quantitative data for the GC-MS analysis of Alachlor using this compound as an internal standard.

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |

| Alachlor | Approx. 15.2 | 162 | 188, 238 | 0.01 | 0.03 | 92 - 105 |

| This compound | Approx. 15.18 | 175 | 201, 251 | - | - | - |

LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are estimates and may vary depending on the instrument and matrix.

Mandatory Visualizations

Caption: Experimental workflow for Alachlor analysis.

Caption: Logical relationship in the analytical method.

Application Note: Determination of Alachlor in Soil Samples by Gas Chromatography-Mass Spectrometry with Alachlor-d13 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Alachlor in soil samples. The protocol employs a solvent extraction method, followed by solid-phase extraction (SPE) for sample cleanup. Quantification is performed using gas chromatography-mass spectrometry (GC-MS) with the aid of an isotopically labeled internal standard, Alachlor-d13, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation. This method is suitable for environmental monitoring and agricultural research.

Introduction

Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide] is a widely used herbicide for the control of annual grasses and broad-leaved weeds in crops such as corn, soybeans, and peanuts.[1][2] Due to its potential for environmental contamination and classification as a possible human carcinogen, monitoring its concentration in soil is of significant importance.[3] The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with GC-MS analysis provides a highly reliable method for the accurate quantification of Alachlor by minimizing the impact of sample matrix interference and variations during the analytical process.[4][5]

Experimental Workflow

The overall experimental workflow for the analysis of Alachlor in soil samples is depicted in the following diagram.

Materials and Reagents

-

Alachlor standard (≥98% purity)

-

This compound internal standard (≥98% purity)

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Ethyl acetate, HPLC grade

-

Dichloromethane, HPLC grade

-

Ultrapure water

-

Sodium sulfate, anhydrous

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Soil samples

Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Ultrasonic bath

Protocol

Standard and Sample Preparation

-

Stock Solutions: Prepare stock solutions of Alachlor and this compound in methanol at a concentration of 100 µg/mL. Store at 4°C.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the Alachlor stock solution with ethyl acetate to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL). Spike each working standard with the this compound internal standard at a constant concentration (e.g., 100 ng/mL).

-

Soil Sample Preparation:

-

Air-dry the soil samples and pass them through a 2 mm sieve to remove large debris.

-

Weigh 10 g of the homogenized soil into a centrifuge tube.

-

Spike the soil sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

-

Extraction

-

Add 20 mL of an acetonitrile/water mixture (1:1, v/v) to the soil sample in the centrifuge tube.

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 1-5) with an additional 20 mL of the acetonitrile/water mixture.

-

Combine the supernatants.

Solid-Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the combined supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 10 mL of ethyl acetate.

-

Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Alachlor: m/z 160, 188, 237

-

This compound: (adjust for the deuterium labeling)

-

-

Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of Alachlor to the peak area of this compound against the concentration of Alachlor in the working standards. Determine the concentration of Alachlor in the soil samples by calculating the peak area ratio from the sample chromatogram and interpolating from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Alachlor in soil using methods similar to the one described.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.5 - 10 µg/kg | [5][7] |

| Limit of Quantification (LOQ) | 1.0 - 50 µg/kg | [7] |

| Recovery | 86.3% - 102.4% | [8] |

| Relative Standard Deviation (RSD) | < 10% | [7] |

Conclusion

The described method provides a reliable and sensitive approach for the quantification of Alachlor in soil samples. The use of this compound as an internal standard effectively corrects for variations in extraction efficiency and matrix effects, leading to high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis.

References

- 1. cdn.who.int [cdn.who.int]

- 2. pic.int [pic.int]

- 3. Alachlor Contaminant Drinking Water Well Water Groundwater Tap Water Testing [knowyourh2o.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of alachlor, metolachlor, and their acidic metabolites in soils by microwave-assisted extraction (MAE) combined with solid phase extraction (SPE) coupled with GC-MS and HPLC-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitation of Alachlor in Diverse Food Matrices using Isotope Dilution LC-MS/MS with Alachlor-d13

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Alachlor in various food matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Alachlor-d13, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. This method is suitable for routine monitoring of Alachlor residues in a range of food commodities to ensure food safety and compliance with regulatory limits.

Introduction

Alachlor is a widely used pre-emergent herbicide for controlling annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. Due to its potential for persistence in the environment and classification as a possible human carcinogen, regulatory bodies worldwide have established maximum residue limits (MRLs) for Alachlor in food products. Accurate and reliable analytical methods are crucial for monitoring these residues in diverse and complex food matrices.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis, as the use of a stable isotope-labeled internal standard, which co-elutes with the analyte of interest, effectively compensates for variations during sample preparation and instrumental analysis. This application note provides a detailed protocol for the quantitation of Alachlor using this compound as an internal standard, coupled with the efficient QuEChERS sample preparation technique and sensitive LC-MS/MS detection.

Experimental Workflow

The overall experimental workflow for the quantitation of Alachlor in food matrices is depicted below.

Figure 1. Experimental workflow for Alachlor quantitation.

Quantitative Data Summary

The following tables summarize the performance of the method across various food matrices. The use of this compound as an internal standard generally results in high recovery rates and mitigates matrix effects.[1][2][3][4]

Table 1: Method Performance in Various Food Matrices

| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) | Average Recovery (%) (Spiked at 10 µg/kg) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |

| Fruits & Vegetables | |||||

| Apple | 0.5 | 2.0 | 98 | 6 | -15 (Suppression) |

| Tomato | 0.5 | 2.0 | 95 | 8 | -20 (Suppression) |

| Spinach | 1.0 | 5.0 | 92 | 11 | -35 (Suppression) |

| Potato | 0.5 | 2.0 | 102 | 7 | -10 (Suppression) |

| Grains & Cereals | |||||

| Corn | 1.0 | 5.0 | 96 | 9 | -25 (Suppression) |

| Wheat | 1.0 | 5.0 | 94 | 10 | -30 (Suppression) |

| Rice | 1.0 | 5.0 | 99 | 8 | -22 (Suppression) |

| Oily Matrices | |||||

| Soybean | 2.0 | 10.0 | 91 | 12 | -40 (Suppression) |

| Olive Oil | 2.0 | 10.0 | 88 | 14 | -45 (Suppression) |

Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions. Data is compiled from multiple sources to provide a representative overview.

Experimental Protocols

Reagents and Materials

-

Alachlor standard (≥98% purity)

-

This compound standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for high chlorophyll matrices)

-

50 mL polypropylene centrifuge tubes

-